molecular formula C15H23NO4S B7121631 N-(1-ethylcyclobutyl)-2-methoxy-5-(methoxymethyl)benzenesulfonamide

N-(1-ethylcyclobutyl)-2-methoxy-5-(methoxymethyl)benzenesulfonamide

Cat. No.: B7121631
M. Wt: 313.4 g/mol
InChI Key: ZASWIFXRNZSXIM-UHFFFAOYSA-N
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Description

N-(1-ethylcyclobutyl)-2-methoxy-5-(methoxymethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(1-ethylcyclobutyl)-2-methoxy-5-(methoxymethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-4-15(8-5-9-15)16-21(17,18)14-10-12(11-19-2)6-7-13(14)20-3/h6-7,10,16H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASWIFXRNZSXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)NS(=O)(=O)C2=C(C=CC(=C2)COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylcyclobutyl)-2-methoxy-5-(methoxymethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving ethyl-substituted precursors.

    Introduction of the methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylcyclobutyl)-2-methoxy-5-(methoxymethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(1-ethylcyclobutyl)-2-methoxy-5-(methoxymethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylcyclobutyl)-2-methoxy-5-(methoxymethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethylcyclobutyl)-2-methoxybenzenesulfonamide: Lacks the methoxymethyl group.

    N-(1-ethylcyclobutyl)-5-(methoxymethyl)benzenesulfonamide: Lacks the methoxy group.

    N-(1-ethylcyclobutyl)-2-methoxy-5-methylbenzenesulfonamide: Has a methyl group instead of a methoxymethyl group.

Uniqueness

N-(1-ethylcyclobutyl)-2-methoxy-5-(methoxymethyl)benzenesulfonamide is unique due to the presence of both methoxy and methoxymethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

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